molecular formula C20H21BrN2OS B2998541 (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide CAS No. 474878-52-9

(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide

Cat. No.: B2998541
CAS No.: 474878-52-9
M. Wt: 417.37
InChI Key: ZEHIHZWHGCCYJM-ANVLNOONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C20H21BrN2OS and its molecular weight is 417.37. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN3OSC_{18}H_{20}BrN_3OS, with a molecular weight of approximately 396.34 g/mol. Its structure features a thiazole moiety that is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, compounds similar to (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone have demonstrated significant activity against various bacterial strains. In particular, derivatives with thiazole rings have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Target Organism
Compound 240.5 - 1.0Mycobacterium tuberculosis
Compound 234 - 8Staphylococcus aureus

Inhibition of Ecto-5'-Nucleotidase

Another important aspect of the biological activity of this compound is its role as an inhibitor of ecto-5'-nucleotidase (e5'NT), an enzyme involved in purinergic signaling. Studies indicate that derivatives of this compound exhibit potent inhibition against human e5'NT, with some showing up to 24-fold higher potency compared to rat e5'NT . This inhibition can influence various physiological processes, including inflammation and immune responses.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit e5'NT affects adenosine metabolism, potentially leading to altered cellular signaling pathways.
  • Antimicrobial Mechanisms : The thiazole ring is known to disrupt bacterial cell wall synthesis and function, contributing to its antimicrobial properties.

Case Studies

Several studies have reported on the biological activities of thiazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A study evaluated a series of thiazole derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure significantly enhanced antibacterial efficacy .
  • In Vivo Studies : In vivo experiments demonstrated that some thiazole derivatives exhibited low toxicity at high doses (up to 2000 mg/kg), suggesting a favorable therapeutic index for potential drug development .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS.BrH/c1-14-9-10-18(15(2)11-14)19(23)12-22-16(3)13-24-20(22)21-17-7-5-4-6-8-17;/h4-11,13H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHIHZWHGCCYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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